Myelin Basic Protein (87-99) (human, bovine, rat)

Vue d'ensemble

Description

La protéine basique de la myéline (87-99) est un fragment peptidique dérivé de la protéine basique de la myéline de plus grande taille, qui est un composant crucial de la gaine de myéline dans le système nerveux central. Cette séquence peptidique, composée de 13 acides aminés, est connue pour son rôle dans les maladies auto-immunes, en particulier la sclérose en plaques. C’est un peptide encéphalitogène, ce qui signifie qu’il peut induire une réponse immunitaire qui cible le cerveau et la moelle épinière .

Applications De Recherche Scientifique

Myelin Basic Protein (87-99) has numerous applications in scientific research:

Chemistry: Used as a model peptide to study protein folding and interactions.

Biology: Investigated for its role in the immune response and its interaction with T cells.

Medicine: Studied extensively in the context of multiple sclerosis to understand disease mechanisms and develop potential therapies.

Industry: Utilized in the development of diagnostic tools and therapeutic agents for autoimmune diseases.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La protéine basique de la myéline (87-99) est généralement synthétisée en utilisant la synthèse peptidique en phase solide (SPPS). Cette méthode implique l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus utilise la chimie Fmoc (9-fluorèneméthyloxycarbonyl), où chaque acide aminé est protégé par un groupe Fmoc qui est éliminé avant l’ajout du prochain acide aminé. Le peptide est ensuite clivé de la résine et purifié .

Méthodes de production industrielle : La production industrielle de la protéine basique de la myéline (87-99) suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l’efficacité et la cohérence. Le peptide est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse afin de garantir sa pureté et sa séquence correcte .

Analyse Des Réactions Chimiques

Types de réactions : La protéine basique de la myéline (87-99) peut subir diverses réactions chimiques, notamment :

Oxydation : Cela peut se produire au niveau des résidus de méthionine, conduisant à la formation de sulfoxyde de méthionine.

Réduction : Les ponts disulfures, s’ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d’acides aminés peuvent être substitués pour créer des analogues ayant des propriétés différentes.

Réactifs et conditions courantes :

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d’acides aminés spécifiques pendant la SPPS.

Principaux produits : Les principaux produits de ces réactions sont des peptides modifiés ayant une activité biologique ou une stabilité modifiées. Par exemple, l’oxydation de la méthionine peut affecter l’interaction du peptide avec les cellules immunitaires .

4. Applications de la recherche scientifique

La protéine basique de la myéline (87-99) a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisée comme peptide modèle pour étudier le repliement des protéines et les interactions.

Biologie : Étudiée pour son rôle dans la réponse immunitaire et son interaction avec les lymphocytes T.

Médecine : Étudiée de manière approfondie dans le contexte de la sclérose en plaques pour comprendre les mécanismes de la maladie et développer des thérapies potentielles.

Industrie : Utilisée dans le développement d’outils de diagnostic et d’agents thérapeutiques pour les maladies auto-immunes.

Mécanisme D'action

La protéine basique de la myéline (87-99) exerce ses effets en interagissant avec les lymphocytes T du système immunitaire. Elle est reconnue par des récepteurs spécifiques des lymphocytes T, ce qui conduit à l’activation et à la prolifération de ces cellules. Cette interaction provoque une polarisation Th1, qui est associée à la réponse inflammatoire observée dans la sclérose en plaques. La capacité du peptide à induire cette réponse immunitaire en fait un outil précieux pour étudier les maladies auto-immunes .

Composés similaires :

Glycoprotéine oligodendrocytaire de la myéline (35-55) : Un autre peptide impliqué dans la recherche sur la sclérose en plaques.

Protéine protéolipidique (139-151) : Étudiée pour son rôle dans la gaine de myéline et les réponses auto-immunes.

Unicité : La protéine basique de la myéline (87-99) est unique en raison de sa séquence spécifique et de sa puissante capacité à induire une réponse immunitaire. Cela la rend particulièrement précieuse pour étudier les mécanismes de la sclérose en plaques et développer des thérapies ciblées .

Comparaison Avec Des Composés Similaires

Myelin Oligodendrocyte Glycoprotein (35-55): Another peptide involved in multiple sclerosis research.

Proteolipid Protein (139-151): Studied for its role in the myelin sheath and autoimmune responses.

Uniqueness: Myelin Basic Protein (87-99) is unique due to its specific sequence and its potent ability to induce an immune response. This makes it particularly valuable for studying the mechanisms of multiple sclerosis and developing targeted therapies .

Propriétés

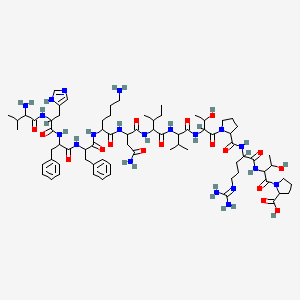

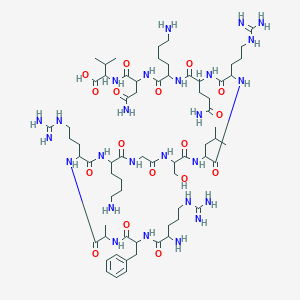

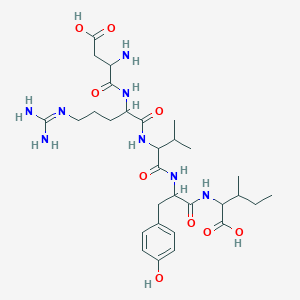

IUPAC Name |

1-[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSZRUKIAIQNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H114N20O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1555.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

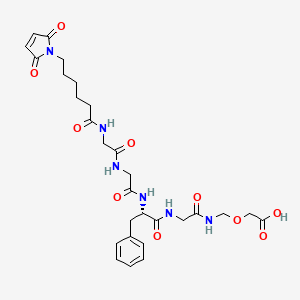

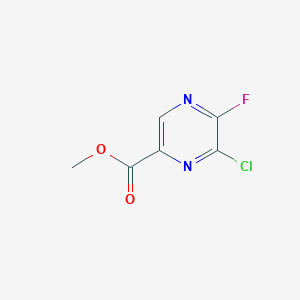

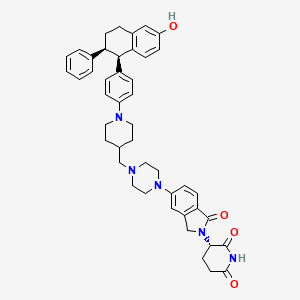

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;tetrahydrate](/img/structure/B8192738.png)

![10,16-diiodo-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8192747.png)

![1-(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine](/img/structure/B8192753.png)

![[(3R)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8192761.png)

![10,16-dibromo-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8192775.png)

![2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B8192796.png)

![3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate](/img/structure/B8192822.png)

![8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid](/img/structure/B8192837.png)